molecular formula C17H21N3OS B2403440 N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 2411230-42-5

N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2403440
CAS No.: 2411230-42-5
M. Wt: 315.44
InChI Key: UNZNYIJMCKUDSZ-UHFFFAOYSA-N
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Description

N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, a thiazole ring, and a prop-2-enamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and an appropriate leaving group on the phenyl ring.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be synthesized through the reaction of an appropriate acyl chloride with an amine, followed by dehydration to form the double bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can be compared with other similar compounds to highlight its uniqueness:

    N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]acetamide: Similar structure but with an acetamide moiety instead of prop-2-enamide.

    N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide: Similar structure but with a but-2-enamide moiety.

    N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety.

The unique combination of functional groups in this compound imparts specific chemical properties and reactivity, making it distinct from these similar compounds.

Properties

IUPAC Name

N-[[2-(dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-5-17(21)20(12-15-10-18-13(2)22-15)11-14-8-6-7-9-16(14)19(3)4/h5-10H,1,11-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZNYIJMCKUDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(CC2=CC=CC=C2N(C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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